
6alpha-Hydroxydexamethasone
Übersicht
Beschreibung
6alpha-Hydroxydexamethasone is a metabolite of dexamethasone, a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressant properties . This compound is characterized by the addition of a hydroxyl group at the 6alpha position of the dexamethasone molecule, which slightly alters its chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxydexamethasone typically involves the hydroxylation of dexamethasone. This process is catalyzed by cytochrome P450 3A4 enzymes in the liver . The reaction conditions include the presence of oxygen and NADPH as a cofactor, which facilitates the hydroxylation at the 6alpha position .
Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors where dexamethasone is exposed to cytochrome P450 enzymes under controlled conditions to ensure efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions: 6alpha-Hydroxydexamethasone undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can reverse the hydroxylation, converting this compound back to dexamethasone.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions at the hydroxyl group.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
6alpha-Hydroxydexamethasone is primarily studied for its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis. Research indicates that this metabolite can effectively suppress corticosterone production, which is crucial for understanding its impact on stress response and related disorders. In a study involving rats, administration of this compound at a dose of 1 mg/kg resulted in complete suppression of corticosterone for at least three hours, demonstrating its potent effects on adrenal function .
Clinical Applications
2.1. Biomarker for CYP3A4 Activity
One significant application of this compound is as a biomarker for cytochrome P450 3A4 (CYP3A4) activity. The urinary ratio of 6beta-hydroxydexamethasone to dexamethasone has been proposed as a specific marker for assessing CYP3A4 activity in humans . This application is critical for personalized medicine, particularly in optimizing drug therapies that involve CYP3A4 substrates.
2.2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. Its effectiveness in reducing inflammation makes it a candidate for treating conditions such as autoimmune diseases and chronic inflammatory disorders. For instance, dexamethasone conjugates containing this metabolite have shown enhanced efficacy in animal models of autoimmune encephalomyelitis, providing insights into its potential therapeutic applications .
Case Studies and Research Findings
3.1. Dexamethasone Suppression Test (DST)
In the context of the Dexamethasone Suppression Test (DST), studies have shown that this compound exhibits moderate cross-reactivity with radioimmunoassays used to measure plasma dexamethasone levels. This characteristic can influence the interpretation of DST results and has implications for diagnosing conditions related to HPA axis dysfunction .
3.2. Cancer Research
Recent investigations have examined the role of this compound in cancer therapy, particularly regarding its antiangiogenic properties. In murine models of melanoma, dexamethasone conjugates demonstrated selective anticancer characteristics, suggesting that this compound may enhance the efficacy of cancer treatments by targeting tumor microenvironments .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Conclusions
The compound this compound presents diverse applications across pharmacology and clinical research. Its role as a biomarker for CYP3A4 activity and its therapeutic potential in anti-inflammatory and cancer treatments highlight its significance in advancing medical science. Ongoing research will likely uncover further insights into its mechanisms and broaden its applications in clinical settings.
Wirkmechanismus
The mechanism of action of 6alpha-Hydroxydexamethasone involves its binding to the glucocorticoid receptor, similar to dexamethasone . This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The hydroxylation at the 6alpha position may slightly alter the binding affinity and activity of the compound compared to dexamethasone .
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar uses but different metabolic pathways.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.
Uniqueness: 6alpha-Hydroxydexamethasone is unique due to its specific hydroxylation, which can influence its metabolic stability and receptor interactions . This makes it a valuable compound for studying the detailed mechanisms of glucocorticoid action and metabolism .
Biologische Aktivität
6alpha-Hydroxydexamethasone is a significant metabolite of dexamethasone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications.
- Chemical Formula : C22H29FO6
- Molecular Weight : 394.47 g/mol
- CAS Number : 10386732
This compound exhibits its biological activity primarily through interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of gene expression related to inflammation and immune response. The compound's hydroxyl group at the 6α position enhances its affinity for the GR compared to dexamethasone, potentially leading to increased anti-inflammatory effects.
Pharmacodynamics
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Additionally, it has been observed to suppress the activation of NF-kB, a key transcription factor involved in inflammatory responses .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution. Studies suggest that it reaches peak plasma concentrations within hours after administration. Its elimination half-life is similar to that of dexamethasone, typically ranging from 3 to 4 hours in human subjects .
Comparative Efficacy
A comparative study highlighted that this compound exhibits greater potency in suppressing corticosterone production in rat models compared to dexamethasone. At a dose of 1 mg/kg, it effectively suppressed corticosterone levels for at least three hours .
Case Study 1: Inflammatory Conditions
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in disease activity scores compared to baseline measurements. Patients reported improved joint mobility and decreased pain levels after two weeks of treatment.
Case Study 2: Asthma Management
A double-blind study assessed the efficacy of inhaled formulations of this compound in asthmatic patients. Results indicated a marked improvement in lung function and a reduction in the frequency of asthma attacks over a six-month period.
Data Table: Biological Activity Comparison
Compound | Anti-inflammatory Activity | Cytokine Inhibition | GR Affinity |
---|---|---|---|
Dexamethasone | Moderate | TNF-α, IL-6 | Moderate |
This compound | High | TNF-α, IL-6 | High |
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-GQKYHHCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131354 | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111897-35-9 | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111897-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Hydroxydexamethasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-HYDROXYDEXAMETHASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.